1-(Octahydroindolizin-2-yl)ethanone

Description

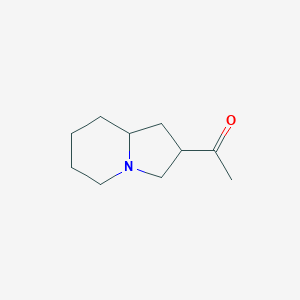

1-(Octahydroindolizin-2-yl)ethanone is a bicyclic organic compound featuring an indolizine scaffold fused with an octahydro structure and an acetyl functional group at the second position. Its molecular formula is C₁₁H₁₇NO, with a molecular weight of 179.26 g/mol.

Properties

Molecular Formula |

C10H17NO |

|---|---|

Molecular Weight |

167.25 g/mol |

IUPAC Name |

1-(1,2,3,5,6,7,8,8a-octahydroindolizin-2-yl)ethanone |

InChI |

InChI=1S/C10H17NO/c1-8(12)9-6-10-4-2-3-5-11(10)7-9/h9-10H,2-7H2,1H3 |

InChI Key |

BVBDYHIXUUUHLR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1CC2CCCCN2C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Octahydroindolizin-2-yl)ethanone can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Fischer indole synthesis is a well-known method for preparing indole derivatives, which can be adapted for the synthesis of indolizines . This method typically involves the reaction of a phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(Octahydroindolizin-2-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indolizine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(Octahydroindolizin-2-yl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Octahydroindolizin-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to desired biological effects. For instance, indolizine derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Due to the scarcity of direct studies on 1-(Octahydroindolizin-2-yl)ethanone, comparisons must rely on structurally related compounds, such as indolizine derivatives, quinuclidinones, and tropane alkaloids. Below is a data-driven analysis:

Table 1: Key Properties of this compound and Structural Analogs

| Compound | Molecular Formula | Boiling Point (°C) | LogP (Predicted) | Bioactivity Notes |

|---|---|---|---|---|

| This compound | C₁₁H₁₇NO | Not reported | 1.8 | No reported biological activity |

| Quinuclidin-3-one | C₇H₁₁NO | 210–215 | 0.2 | Cholinergic receptor modulation |

| Tropinone | C₈H₁₃NO | 220–225 | 1.2 | Biosynthetic precursor to tropane alkaloids |

| 1-Indolizinylacetone | C₁₀H₁₃NO | Not reported | 1.5 | Intermediate in heterocyclic synthesis |

Key Observations

Structural Rigidity: Unlike quinuclidinone, which has a rigid tricyclic structure, this compound’s fused bicyclic system allows for greater conformational flexibility. This may reduce its binding affinity to rigid biological targets compared to quinuclidinone derivatives .

Synthetic Utility: While tropinone is a well-established precursor in alkaloid synthesis, this compound’s applications remain underexplored, possibly due to challenges in stereoselective synthesis.

Research Findings and Limitations

- Synthesis: Current methods for synthesizing octahydroindolizine derivatives often involve multi-step processes, such as cyclocondensation reactions.

Critical Gaps in Literature

The lack of direct experimental data on this compound highlights a significant research gap. Comparative studies with analogs are hindered by incomplete physicochemical datasets (e.g., melting/boiling points, spectral data) and the absence of bioassay results.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.